molecular formula C16H24N4O8P2S B086369 Thiamin pyrophosphate CAS No. 136-09-4

Thiamin pyrophosphate

Cat. No. B086369
CAS RN: 136-09-4
M. Wt: 424.31 g/mol
InChI Key: AYEKOFBPNLCAJY-UHFFFAOYSA-N
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Description

Thiamin pyrophosphate (TPP), also known as thiamine diphosphate (ThDP), is a derivative of thiamine (vitamin B1). It is produced by the enzyme thiamine diphosphokinase and is present in all living systems, where it catalyzes several biochemical reactions . TPP is synthesized in the cytosol and is required for the activity of transketolase in the cytosol and the activity of pyruvate-, oxoglutarate-, and branched-chain keto acid dehydrogenases in the mitochondria .


Synthesis Analysis

The synthesis of TPP is carried out by overexpressed thiazole kinase, pyrimidine kinase, thiamin phosphate synthase, and thiamin phosphate kinase. This process provides a facile route to isotopically labeled TPP from its readily available pyrimidine and thiazole precursors .


Molecular Structure Analysis

TPP consists of a pyrimidine ring connected to a thiazole ring, which is in turn connected to a pyrophosphate (diphosphate) functional group. The thiazole ring, which contains nitrogen and sulfur, is the most commonly involved part of the TPP molecule in reactions .


Chemical Reactions Analysis

TPP plays different roles during distinct steps of metabolism, including glycolysis, the Krebs cycle, and the pentose phosphate pathway . It is involved in the oxidation of pyruvate in the pyruvate dehydrogenase complex .


Physical And Chemical Properties Analysis

TPP has a molecular formula of C12H18N4O7P2S and a molecular weight of 424.31 g/mol . It is sensitive to UV light, which may cause degradation of the metabolites during analysis .

Scientific Research Applications

  • Thiamin pyrophosphate plays a crucial role in carbohydrate and branched-chain amino acid metabolism. Its biosynthesis and mechanistic roles are well-understood in organisms like Escherichia coli and Bacillus subtilis, though knowledge in eukaryotes is still developing (Settembre, Begley, & Ealick, 2003).

  • It serves as a cofactor for several enzymes crucial in energy metabolism. Genetic defects in Thiamin uptake, activation, and attachment to target enzymes lead to various medical conditions, emphasizing its importance in human health (Brown, 2014).

  • Thiamin pyrophosphate is vital in plant growth and stress management. It has been found to enhance tolerance to oxidative stress in plants like Arabidopsis, suggesting its potential use in crop improvement and stress management (Subki, Zainal Abidin, & Yusof, 2018); (Tunc-Ozdemir et al., 2009).

  • In the context of structural biology, the crystal structure of thiamin pyrophosphokinase, a key enzyme in Thiamin pyrophosphate synthesis, has been elucidated. This provides insights into potential species-specific inhibitors for therapeutic or antimicrobial applications (Timm, Liu, Baker, & Harris, 2001).

  • Deficiencies in human thiamin metabolism, such as reduced Thiamin pyrophosphokinase activity, can lead to severe neurological and metabolic disorders. This highlights the importance of Thiamin pyrophosphate in clinical medicine (Mayr et al., 2011).

Safety And Hazards

It is recommended to avoid inhalation and contact with eyes and skin when handling TPP. It should be used only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEKOFBPNLCAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O7P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiamin pyrophosphate

CAS RN

136-09-4, 136-08-3
Record name Thiamine pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine pyrophosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cocarboxylase
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01987
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazoniol-5-yl]ethyl dihydrogen diphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.755
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,390
Citations
CF Hawkins, A Borges, RN Perham - FEBS letters, 1989 - Elsevier
The amino acid sequences of a wide range of enzymes that utilize thiamin pyrophosphate (TPP) as cofactor have been compared. A common sequence motif approximately 30 residues …
Number of citations: 408 www.sciencedirect.com
J Miranda-Ríos - Structure, 2007 - cell.com
… The thiamin pyrophosphate binding riboswitch (THI- box) is widely distributed in the three … with a negatively charged pyrophosphate group like thiamin pyrophosphate (TPP) and how it …
Number of citations: 75 www.cell.com
JA Gutowski, GE Lienhard - Journal of Biological Chemistry, 1976 - Elsevier
… thiamin pyrophosphate in enzymic reactions are expected to have structures in which the thiazolium ring of thiamin pyrophosphate … more strongly than thiamin pyrophosphate itself. An …
Number of citations: 127 www.sciencedirect.com
EM Ciszak, LG Korotchkina, PM Dominiak… - Journal of Biological …, 2003 - ASBMB
… The derivative of vitamin B1, thiamin pyrophosphate, is a cofactor of … Similarity of thiamin pyrophosphate binding in human … to the family of thiamin pyrophosphate-dependent enzymes. …
Number of citations: 179 www.jbc.org
HK Nichols, TK Basu - Journal of the American College of Nutrition, 1994 - Taylor & Francis
… Biochemical status was assessed by measuring the stimulating effect of thiamin pyrophosphate (TPP) on transketolase activity (TPP effect) in hemolyzed erythrocytes, which is a …
Number of citations: 54 www.tandfonline.com
JH Park, PC Dorrestein, H Zhai, C Kinsland… - Biochemistry, 2003 - ACS Publications
… Thiamin pyrophosphate is an essential cofactor in all living systems where it functions to … gives thiamin pyrophosphate (TPP), the biologically active form of the cofactor ( 2−5). …
Number of citations: 155 pubs.acs.org
D Talwar, H Davidson, J Cooney… - Clinical …, 2000 - academic.oup.com
Background: The concentration of thiamin diphosphate (TDP) in erythrocytes is a useful index of thiamin status. We describe an HPLC method for TDP and its results in patients at risk of …
Number of citations: 208 academic.oup.com
SE Bocobza, S Malitsky, WL Araújo… - The Plant …, 2013 - academic.oup.com
… and the consequences of thiamin pyrophosphate riboswitch deficiency on metabolism in … Our model suggests that in Arabidopsis, the THIC promoter and the thiamin-pyrophosphate …
Number of citations: 102 academic.oup.com
LG Warnock, CR Prudhomme… - The Journal of …, 1978 - academic.oup.com
A sensitive method for the specific measurement of thiamin pyrophosphate (TPP) has been developed using the apoenzyme recombination concept. Yeast pyruvic decarboxylase …
Number of citations: 91 academic.oup.com
GH Reed, SW Ragsdale, SO Mansoorabadi - Biochimica et Biophysica …, 2012 - Elsevier
Thiamin pyrophosphate (TPP) is essential in carbohydrate metabolism in all forms of life. TPP-dependent decarboxylation reactions of 2-oxo-acid substrates result in enamine adducts …
Number of citations: 28 www.sciencedirect.com

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